1-Pentyl-8-oxabicyclo[3.2.1]octane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62471-24-3 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-pentyl-8-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H22O/c1-2-3-4-8-12-9-5-6-11(13-12)7-10-12/h11H,2-10H2,1H3 |
InChI Key |
RSJIAVDEHCYJLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC12CCCC(O1)CC2 |
Origin of Product |
United States |
Synthetic Methodologies for the 8 Oxabicyclo 3.2.1 Octane Scaffold
De Novo Construction of the Bicyclic Ether Framework
The direct construction of the 8-oxabicyclo[3.2.1]octane core can be achieved through a variety of powerful synthetic transformations, including intramolecular cyclizations, intermolecular cycloadditions, and complex cascade reactions. These methods provide access to the fundamental bicyclic structure, which can be further functionalized.
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a common and effective approach to the 8-oxabicyclo[3.2.1]octane scaffold. These reactions typically involve the formation of one of the rings of the bicyclic system from a pre-functionalized acyclic or monocyclic precursor. An example includes the base-mediated asymmetric intramolecular oxidopyrylium-alkene [5+2]-cycloaddition, which constructs the tricyclic core containing the 8-oxabicyclo[3.2.1]octane system with high diastereoselectivity. acs.orgnih.gov In this method, the strategic placement of an α-chiral center and an alkoxy alkene tether on the substrate allows for the construction of two new rings and three new stereogenic centers in a single step. acs.org
Intermolecular Cycloaddition Reactions
Intermolecular cycloadditions offer a convergent and efficient route to the 8-oxabicyclo[3.2.1]octane framework by bringing together two separate components to form the bicyclic system. These reactions are particularly valuable for their ability to rapidly build molecular complexity.
The [5+2] cycloaddition between an oxidopyrylium ylide and an olefin is a powerful tool for the synthesis of 8-oxabicyclo[3.2.1]octanes. nih.gov This reaction provides direct access to the bicyclic core, often embedding a reactive α,β-unsaturated ketone functionality that allows for further synthetic elaboration. nih.gov Highly enantioselective intermolecular [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with electron-rich alkenes have been developed using a dual catalyst system. nih.govnih.gov This system, composed of an achiral thiourea (B124793) and a chiral primary aminothiourea, can promote the reaction with high enantioselectivity. nih.govnih.gov The efficiency and stereoselectivity of these cycloadditions can be influenced by the nature of the catalyst and the substitution pattern of the reacting partners. nih.govnih.gov
A notable variant involves a quinine-promoted cascade stepwise [5+2] cycloaddition and intramolecular Michael cyclization of Achmatowicz products with vinylogous nucleophiles, which also furnishes 8-oxabicyclo[3.2.1]octane derivatives. acs.orgnih.gov
Table 1: Examples of Intermolecular [5+2] Cycloadditions
| Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Pyrylium ion intermediate and electron-rich alkene | Dual catalyst: achiral thiourea and chiral primary aminothiourea | 8-Oxabicyclo[3.2.1]octane derivative | nih.gov, nih.gov |
| Achmatowicz product and vinylogous nucleophile | Quinine | 8-Oxabicyclo[3.2.1]octane derivative | acs.org, nih.gov |
[3+2]-Cycloaddition reactions provide another versatile entry to the 8-oxabicyclo[3.2.1]octane scaffold. acs.org A significant advancement in this area is the catalytic asymmetric [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers. nih.govacs.orgelsevierpure.com This method, utilizing a PtCl₂-Walphos and AgSbF₆ catalyst system, generates synthetically useful 8-oxabicyclo[3.2.1]octane derivatives in good yields and with high enantioselectivities, often exceeding 90% ee. nih.govacs.orgelsevierpure.comresearchgate.net The reaction proceeds through the formation of a platinum-containing carbonyl ylide from acyclic γ,δ-ynones, which then undergoes cycloaddition with a vinyl ether. nih.govacs.orgelsevierpure.com This strategy has been successfully applied to the total synthesis of natural products like (±)-Englerin A. elsevierpure.com
Diels-Alder reactions of 1,3-dienes incorporated into an 8-oxabicyclo[3.2.1]octane backbone have been investigated as a means to construct more complex polycyclic systems. researchgate.net While this approach builds upon a pre-existing 8-oxabicyclo[3.2.1]octane, the reverse, using a Diels-Alder reaction to form the scaffold itself, is also a viable strategy. For instance, the reaction of furan (B31954) with specific dienophiles can lead to the formation of the 8-oxabicyclo[3.2.1]octane skeleton. smolecule.com Furthermore, oxabicyclo[3.2.1]octene derivatives themselves can act as highly reactive dienophiles in Diels-Alder reactions, providing access to complex bicyclo[5.n.0] systems. acs.org
Cascade and Tandem Reactions for Scaffold Assembly
Cascade and tandem reactions offer an elegant and atom-economical approach to the 8-oxabicyclo[3.2.1]octane core by orchestrating multiple bond-forming events in a single synthetic operation. A notable example is a TiCl₄-mediated cationic cascade cyclization. lsu.edu This reaction has been shown to be an efficient method for the diastereoselective and enantioselective synthesis of 8-oxabicyclo[3.2.1]octanes. lsu.edu
Another powerful tandem reaction involves a C–H oxidation/oxa- rsc.orgrsc.org Cope rearrangement/aldol (B89426) cyclization of allylic silylethers, promoted by TEMPO oxoammonium tetrafluoroborate (B81430) and ZnBr₂, which efficiently constructs the 8-oxabicyclo[3.2.1]octane framework. rsc.org Furthermore, a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes has been developed to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes with high efficiency and complete diastereoselectivity. rsc.orgnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-Pentyl-8-oxabicyclo[3.2.1]octane |
| (±)-Englerin A |
| 8-oxabicyclo[3.2.1]oct-3-enone |
| 8-oxabicyclo[3.2.1]octane |
| Furan |
| Vinyl ether |
| γ,δ-ynone |
| Achmatowicz products |
| Vinylogous nucleophiles |
| Allylic silylethers |
| TEMPO oxoammonium tetrafluoroborate |
| ZnBr₂ |
| Glycal-derived 1,6-enynes |
| TiCl₄ |
| PtCl₂ |
| Walphos |
| AgSbF₆ |
Photochemical Approaches to 8-Oxabicyclo[3.2.1]octanes
Photochemistry offers unique pathways for the construction of complex molecular architectures. In the context of 8-oxabicyclo[3.2.1]octanes, photoirradiation of certain substrates can induce cyclization reactions. For instance, the photoirradiation of the natural product zerumbone (B192701), a humulene (B1216466) sesquiterpenoid, in the presence of a catalytic amount of a Lewis acid, leads to an unprecedented 8-oxabicyclo[3.2.1]octane motif in quantitative yield. acs.org This reaction is thought to mimic a biosynthetic route and involves the photoisomerization of double bonds, which facilitates a transannular cyclization. acs.org Another example involves the photoreaction of o-acylstyrenes, which can lead to the formation of benzo-fused 8-oxabicyclo[3.2.1]octanes. researchgate.net
Transition Metal-Catalyzed Ring Formation Strategies (e.g., Platinum, Rhodium, Palladium)
Various transition metals catalyze the formation of the 8-oxabicyclo[3.2.1]octane scaffold through different mechanistic pathways.
Platinum: Platinum catalysts, such as PtCl2, can be used to generate platinum-containing carbonyl ylides from acyclic γ,δ-ynones. These ylides can then undergo a [3+2]-cycloaddition with vinyl ethers to produce 8-oxabicyclo[3.2.1]octane derivatives. researchgate.net This method allows for an asymmetric synthesis when chiral ligands are employed. researchgate.net
Rhodium: As mentioned previously, rhodium(II) carboxylates are effective catalysts for the tandem cyclopropanation/Cope rearrangement of vinyldiazomethanes with furans. emory.edunih.gov Additionally, Rh(I) catalysts have been used in the intramolecular [2+2+2] cycloaddition of allenes, alkynes, and tethered imines to synthesize 8-azabicyclo[3.2.1]octane derivatives, which are nitrogen-containing analogues of the target scaffold. mdpi.com
Palladium: Palladium(II)-catalyzed cascade reactions of o-alkynylbenzaldehydes have been developed, which involve a highly regio- and stereoselective oxa-[4+2] cycloaddition. researchgate.net
Stereoselective and Asymmetric Synthesis of 8-Oxabicyclo[3.2.1]octane Derivatives
The biological importance of many natural products containing the 8-oxabicyclo[3.2.1]octane core has driven the development of stereoselective and asymmetric synthetic methods.
Chiral Auxiliary Approaches
One effective strategy for achieving asymmetric induction is the use of chiral auxiliaries. In the rhodium(II)-catalyzed tandem cyclopropanation/Cope rearrangement, chiral auxiliaries such as (S)-lactate or (R)-pantolactone can be attached to the carbenoid precursor. emory.edunih.gov This approach has yielded high diastereoselectivities (82-95% de) in the synthesis of highly functionalized 8-oxabicyclo[3.2.1]octene derivatives. emory.edu The choice of chiral auxiliary is crucial for controlling the stereochemical outcome of the cycloaddition. nih.gov While many approaches focus on the use of chiral catalysts, the use of stoichiometric chiral auxiliaries remains a robust and reliable method for controlling stereochemistry in the synthesis of complex molecules. ehu.es
Table 2: Chiral Auxiliary Approaches to 8-Oxabicyclo[3.2.1]octene Derivatives
| Reaction Type | Catalyst | Chiral Auxiliary | Diastereomeric Excess (de) |
| Tandem Cyclopropanation/Cope Rearrangement | Rhodium(II) carboxylate | (S)-lactate | High |
| Tandem Cyclopropanation/Cope Rearrangement | Rhodium(II) carboxylate | (R)-pantolactone | 82-95% emory.edu |
Enantioselective Catalytic Methods
The demand for enantiomerically pure compounds has driven the development of asymmetric catalytic methods for the synthesis of the 8-oxabicyclo[3.2.1]octane scaffold. These methods aim to control the stereochemistry during the formation of the bicyclic system, yielding optically active products with high enantiomeric excess (ee).
Several catalytic asymmetric approaches have been successfully employed. researchgate.net One notable strategy involves the [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers. This method, utilizing a PtCl2-Walphos catalyst and AgSbF6, generates 8-oxabicyclo[3.2.1]octane derivatives in good yields and with excellent enantioselectivities, often exceeding 90% ee. researchgate.net
Another powerful approach is the intermolecular [5+2] cycloaddition of pyrylium ion intermediates with electron-rich alkenes. nih.govnih.gov This reaction is promoted by a dual catalyst system composed of an achiral thiourea and a chiral primary aminothiourea. The enantioselectivity is highly dependent on the substitution pattern of the pyrylium precursor. nih.govnih.gov This method provides access to a diverse range of chiral 8-oxabicyclo[3.2.1]octane derivatives. nih.gov
Gold-catalyzed tandem reactions have also emerged as an efficient route. For instance, a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes produces enantiomerically pure 8-oxabicyclo[3.2.1]octanes with complete diastereoselectivity. nih.govresearchgate.net
The table below summarizes key enantioselective catalytic methods for the synthesis of the 8-oxabicyclo[3.2.1]octane scaffold.
| Catalytic System | Reaction Type | Key Features | Reference |
| Rhodium(II) complex/chiral Lewis acid | Asymmetric 1,3-dipolar cycloaddition | High diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). | rsc.org |
| PtCl2-Walphos/AgSbF6 | [3+2]-cycloaddition of carbonyl ylides | Good yields and high enantioselectivities (>90% ee). | researchgate.net |
| Achiral thiourea/chiral primary aminothiourea | Intermolecular [5+2] pyrylium cycloaddition | Highly enantioselective, substrate-dependent. | nih.govnih.gov |
| Gold(I) catalyst | Tandem 1,3-acyloxy migration/Ferrier rearrangement | High efficiency and complete diastereoselectivity. | nih.govresearchgate.net |
Diastereoselective Control in Bicyclic Construction
Achieving diastereoselective control is crucial in the synthesis of complex molecules containing the 8-oxabicyclo[3.2.1]octane core, as it allows for the precise arrangement of substituents on the bicyclic framework.
Intramolecular oxidopyrylium-alkene [5+2] cycloaddition reactions have proven to be highly diastereoselective. nih.govacs.org The presence of a chiral center on the alkene tether can direct the formation of new chiral centers in the 8-oxabicyclo[3.2.1]octane core with high diastereoselectivity. The stereochemical outcome can be influenced by the size of alkyl groups and the length of the alkene tether. nih.govacs.org
The introduction of a homochiral sulfinyl group on the alkene component in intramolecular [5+2] pyrone-alkene cycloadditions also provides excellent diastereodifferentiation. figshare.comfigshare.com The resulting sulfinylated adducts can be desulfinylated to yield optically active 8-oxabicyclo[3.2.1]octane derivatives. figshare.comfigshare.com
Furthermore, tandem C–H oxidation/oxa- Cope rearrangement/aldol cyclization of allylic silylethers allows for the efficient and diastereoselective construction of the 8-oxabicyclo[3.2.1]octane scaffold. rsc.org
The following table highlights methods that offer high diastereoselective control in the construction of the 8-oxabicyclo[3.2.1]octane system.
| Method | Key Features | Reference |
| Intramolecular oxidopyrylium-alkene [5+2] cycloaddition | Constructs multiple stereocenters with high diastereoselectivity, influenced by substrate structure. | nih.govacs.org |
| Sulfinyl-directed intramolecular [5+2] pyrone-alkene cycloaddition | Excellent levels of diastereodifferentiation. | figshare.comfigshare.com |
| Tandem C–H oxidation/oxa- Cope rearrangement/aldol cyclization | Efficient construction with control over diastereoselectivity. | rsc.org |
| Gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement | Complete diastereoselectivity. | nih.govresearchgate.net |
Functionalization and Derivatization of the 8-Oxabicyclo[3.2.1]octane Core
Once the 8-oxabicyclo[3.2.1]octane scaffold is constructed, further functionalization and derivatization are often necessary to synthesize specific target molecules. This can involve the installation of various substituents, including alkyl chains and heteroatom-containing groups, as well as the manipulation of existing functional groups.
Installation of Alkyl Chains, with Specific Reference to the 1-Pentyl Moiety
The introduction of alkyl chains, such as a pentyl group, at specific positions on the 8-oxabicyclo[3.2.1]octane core is a key step in the synthesis of many derivatives. While direct methods for the introduction of a 1-pentyl group are not extensively detailed in the provided search results, general alkylation strategies can be applied.
One common approach involves the generation of an enolate from a ketone precursor, such as 8-oxabicyclo[3.2.1]octan-3-one, followed by reaction with an appropriate alkyl halide. For instance, the treatment of the corresponding enol ether with methyl lithium can generate an enolate, which can then be trapped with an alkylating agent like methyl bromoacetate. scielo.br A similar strategy could be envisioned using 1-bromopentane (B41390) or a related pentyl electrophile to install the desired pentyl chain.
Pyranones bearing long alkyl chains at the 6-position have been shown to undergo cycloaddition with high enantioselectivity, suggesting that the alkyl substituent can be incorporated into the starting materials prior to the formation of the bicyclic system. nih.gov This pre-functionalization strategy could be a viable route for the synthesis of this compound.
Introduction of Oxygenated and Heteroatom-Containing Substituents
The 8-oxabicyclo[3.2.1]octane scaffold can be further elaborated by introducing oxygenated and other heteroatom-containing substituents. The hydroxyl group in derivatives like exo-8-oxabicyclo[3.2.1]octan-3-ol can act as a nucleophile, allowing for further functionalization. smolecule.com
Stereoselective bromination of 8-oxabicyclo[3.2.1]oct-6-en-2-one has been demonstrated, leading to the formation of tribromo derivatives with high stereoselectivity. scispace.com These halogenated intermediates can serve as precursors for the introduction of other functional groups. The addition of phenylselenyl chloride to the enone has also been reported. scispace.com
Manipulation of Peripheral Functional Groups for Diverse Analogs
The functional groups on the periphery of the 8-oxabicyclo[3.2.1]octane core can be manipulated to create a diverse range of analogs. For example, the reduction of a ketone to an alcohol, followed by intramolecular reaction with a carbomethoxy group, can lead to the formation of lactones. scielo.br
Stille and Suzuki cross-coupling reactions have been utilized to introduce biaryl substituents at the 3-position of the 8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester system. nih.gov Subsequent reduction of the double bond can yield saturated, diastereomeric 3-biaryl-8-oxabicyclo[3.2.1]octanes. nih.gov These examples showcase the versatility of the scaffold in accessing a wide array of structurally diverse compounds.
Mechanistic Investigations of Reactions Leading to 8 Oxabicyclo 3.2.1 Octanes
Elucidation of Reaction Intermediates and Transition States
The formation of the 8-oxabicyclo[3.2.1]octane core often proceeds through highly reactive intermediates. The specific intermediates and transition states depend on the chosen synthetic route and catalytic system.
One prominent method involves the [5+2] cycloaddition of pyrylium (B1242799) ion intermediates with alkenes. nih.gov In these reactions, a dual catalyst system comprising a chiral primary amine and an achiral thiourea (B124793) can be used to generate thiourea-complexed aminopyrylium salts as key intermediates. nih.gov Computational and experimental evidence, including detailed analysis of how substrate substitution patterns affect enantioselectivity, has been used to probe the nature of these intermediates and the transition states leading to the bicyclic products. nih.gov
Another powerful strategy is the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes. rsc.orgnih.gov A plausible mechanism for this transformation involves the gold catalyst playing a dual role. Initially, it facilitates a 1,3-acyloxy migration to form a nucleophilic allenic intermediate . Subsequently, the gold catalyst acts as a Lewis acid to promote an intramolecular Ferrier reaction, which proceeds through an allylic oxocarbenium ion intermediate before cyclizing to the 8-oxabicyclo[3.2.1]octane product. rsc.org The proposed mechanism has been supported by isotopic labeling experiments. nih.gov
In TiCl₄-mediated cascade reactions , the process is initiated by a Mukaiyama aldol (B89426) or Prins-type reaction. lsu.edu The stereochemical outcome is rationalized by analyzing the conformations of the key transition states. For instance, in the reaction of certain acetals, a chair-like transition state where bulky substituents adopt pseudoequatorial positions is favored, leading to the anti-configured product. lsu.edu Conversely, when an aldehyde is used, a different transition state conformation is preferred to minimize 1,3-diaxial repulsions, resulting in the syn-configured product. lsu.edu
Kinetic and Thermodynamic Aspects of Ring-Forming Reactions
The efficiency and selectivity of reactions forming the 8-oxabicyclo[3.2.1]octane ring are governed by kinetic and thermodynamic parameters. The choice of catalyst, solvent, and temperature can significantly influence the reaction pathway.
The table below summarizes the yields of 8-oxabicyclo[3.2.1]octane derivatives obtained through a gold-catalyzed tandem reaction, illustrating the efficiency of this method with various substrates. nih.gov
| Entry | Starting Material (Propargylic Ester) | Yield (%) |
| 1 | 1a | 82 |
| 2 | 1b | 75 |
| 3 | 1c | 85 |
| 4 | 1d | 78 |
| 5 | 1e | 80 |
| 6 | 1f | 72 |
| 7 | 1g | 88 |
| 8 | 1h | 91 |
| 9 | 1i | 75 |
| 10 | 1j | 86 |
Reaction conditions: propargylic ester (0.1 M in CH₂Cl₂), 5 mol% PPh₃AuCl, 10 mol% AgSbF₆. Data sourced from Liao et al. (2017). nih.gov
Stereochemical Rationalization of Asymmetric Processes
Achieving high levels of stereocontrol is a major focus in the synthesis of 8-oxabicyclo[3.2.1]octanes, given their frequent appearance as chiral molecules in nature. Asymmetric syntheses have been developed using chiral catalysts, chiral auxiliaries, or by transferring chirality from the starting material.
In the dual-catalyst system for [5+2] cycloadditions , the chiral primary aminothiourea is responsible for inducing enantioselectivity. nih.gov The stereochemical outcome is rationalized by a transition state model where hydrogen bonding between the catalyst and the pyrylium intermediate directs the approach of the alkene. The substitution pattern on the pyrylium precursor has been shown to have a dramatic effect on the observed enantioselectivity, highlighting the sensitivity of the transition state geometry. nih.gov
For the gold(I)-catalyzed tandem reaction starting from chiral glycal-derived propargylic esters, the reaction proceeds with complete diastereoselectivity. rsc.orgnih.gov The inherent chirality of the glycal substrate directs the formation of the new stereocenters during the intramolecular cyclization.
In TiCl₄-mediated cationic cascade cyclizations , the stereochemical outcome at the 2- and 3-positions of the resulting 8-oxabicyclo[3.2.1]octane can be controlled by the choice of the reaction initiator. lsu.edu Using an acetal (B89532) leads to the anti-diastereomer, while using an aldehyde provides the syn-diastereomer. This control is attributed to different favored transition state conformations that minimize steric interactions. lsu.edu Furthermore, employing chiral diol-derived acetals allows for a highly enantioselective reaction. lsu.edu
The table below shows the diastereomeric ratio (d.r.) and enantiomeric excess (ee) for selected asymmetric cyclization reactions.
| Initiator | Product | Yield (%) | d.r. | ee (%) |
| Chiral Acetal 3a | 4a | 75 | >20:1 | 94 |
| Chiral Acetal 3b | 4b | 72 | >20:1 | 95 |
| Chiral Acetal 3c | 4c | 68 | >20:1 | 92 |
| Aldehyde 4a | 5a | 51 | >20:1 | N/A |
| Aldehyde 4b | 5b | 65 | 10:1 | N/A |
Data adapted from Reddy et al. (2012). lsu.edu
Role of Catalysis in Directing Reaction Pathways
Catalysis is central to many modern methods for synthesizing 8-oxabicyclo[3.2.1]octanes, enabling efficient and selective transformations under mild conditions.
Gold Catalysis: Gold(I) catalysts, typically in combination with a silver salt co-catalyst, are effective in activating alkynes. rsc.orgnih.gov In the tandem 1,3-acyloxy migration/Ferrier rearrangement, the gold catalyst's dual role as both a π-acid to activate the alkyne and a Lewis acid to promote the rearrangement is crucial for the reaction's success. rsc.org
Platinum Catalysis: Platinum complexes have been used to catalyze [3+2] cycloadditions of carbonyl ylides with vinyl ethers to produce 8-oxabicyclo[3.2.1]octane derivatives with high enantioselectivity. researchgate.net
Rhodium Catalysis: Rhodium(II) catalysts are also known to be effective in promoting 1,3-dipolar cycloadditions of carbonyl ylides for the construction of the 8-oxabicyclo[3.2.1]octane scaffold. lsu.edu
Titanium Lewis Acids: Strong Lewis acids like titanium tetrachloride (TiCl₄) are used to mediate cationic cascade cyclizations, enabling the rapid assembly of the bicyclic system from acyclic precursors. lsu.edu
Organocatalysis: Dual catalyst systems, such as a combination of a chiral primary amine and an achiral thiourea, represent a key development in organocatalytic approaches to 8-oxabicyclo[3.2.1]octanes. nih.gov This cooperative catalysis generates a reactive pyrylium ion pair that undergoes highly enantioselective [5+2] cycloaddition.
Structural Elucidation and Conformational Analysis of 8 Oxabicyclo 3.2.1 Octane Systems
Advanced Spectroscopic Characterization Techniques (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)
The precise structure and stereochemistry of 8-oxabicyclo[3.2.1]octane derivatives are routinely elucidated using a combination of advanced spectroscopic methods. Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like ¹H-¹H COSY, HSQC, and HMBC, is instrumental in assigning the complex proton and carbon signals and establishing through-bond and through-space correlations. researchgate.net These techniques are crucial for determining the relative stereochemistry of substituents on the bicyclic scaffold. iucr.orgnih.gov
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in confirming the elemental composition of the synthesized compounds. This technique is often used in conjunction with other spectroscopic methods to provide unambiguous structural confirmation.
Theoretical calculations, such as those employing Density Functional Theory (DFT), are frequently used to predict and support experimental NMR data. researchgate.net By comparing calculated chemical shifts with experimental values, a higher degree of confidence in the structural assignment can be achieved. researchgate.net
Table 1: Spectroscopic Data for Representative 8-Oxabicyclo[3.2.1]octane Derivatives
| Compound | Technique | Key Findings |
| 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3α-ol | ¹H NMR, ¹³C NMR, AM1, HF/6-31G, DFT/B3LYP/6-31G | The pyran ring adopts a chair conformation. researchgate.net |
| 1,2α,4α,5-tetramethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3β-ol | ¹H NMR | Indicates the presence of a boat conformer. researchgate.net |
| 8-Oxabicyclo[3.2.1]octane | Microwave and far-infrared spectroscopy, ab initio calculations (STO-3G) | Analysis of vibrational modes and rotational constants to determine geometry. cdnsciencepub.com |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformations
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and solid-state conformation of chiral 8-oxabicyclo[3.2.1]octane derivatives. nih.gov This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
For instance, the structure of (1R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione (camphoric anhydride) was determined by X-ray diffraction, revealing a half-boat conformation for the six-membered ring. psu.edu In another study, the relative stereochemistry of (1R,2R,3r,4S,5S)-3-methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol was unambiguously established through X-ray analysis of its diacetate derivative, as NMR methods proved to be ambiguous. iucr.orgnih.gov The analysis showed that the six-membered ring adopts a chair conformation. nih.gov
Table 2: Crystallographic Data for Selected 8-Oxabicyclo[3.2.1]octane Derivatives
| Compound | Space Group | Key Conformational Features |
| (1R)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione psu.edu | P2₁2₁2₁ | Six-membered ring in a half-boat conformation. Marked non-planarity of the anhydride (B1165640) moiety. psu.edu |
| (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate nih.govresearchgate.net | Cmc2₁ | Molecule has crystallographically imposed mirror symmetry. The six-membered ring adopts a chair conformation. nih.govresearchgate.net |
Conformational Dynamics and Inversion Barriers in the Bicyclic System
The 8-oxabicyclo[3.2.1]octane system is a conformationally constrained framework. The six-membered ring of the bicyclic system can theoretically exist in chair and boat conformations. researchgate.net Theoretical calculations on 6,8-dioxabicyclo[3.2.1]octane have indicated a significant energy difference between the chair and boat conformations, with the chair form being more stable. cdnsciencepub.com While the exact barrier to inversion has not been experimentally determined for the parent 8-oxabicyclo[3.2.1]octane, it is presumed to be high. cdnsciencepub.com
The presence of substituents can influence the conformational preference. For example, NMR data for 1,2α,4α,5-tetramethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3β-ol suggests the presence of a boat conformer, highlighting the role of sterics in dictating the ring's shape. researchgate.net
Vibrational spectroscopy, including far-infrared and Raman spectroscopy, coupled with ab initio calculations, has been used to study the vibrational modes and skeletal deformations of the bicyclic system. cdnsciencepub.comresearchgate.net These studies provide insight into the flexibility and dynamic behavior of the ring system.
Influence of Substituents, including the 1-Pentyl Group, on Overall Molecular Architecture
For instance, the introduction of a bulky substituent can favor a particular conformation to minimize steric strain. researchgate.net While specific research focusing solely on the "1-pentyl" substituent is not extensively documented in the provided search results, the principles of substituent effects can be extrapolated. A 1-pentyl group, being a flexible alkyl chain, would likely orient itself to minimize steric interactions with the bicyclic framework. Its presence at the C1 position would influence the local environment and could have long-range effects on the conformation of the six-membered ring.
Studies on various substituted 8-oxabicyclo[3.2.1]octane derivatives have shown that substituents at the C3 position heavily influence the conformation. The synthesis of various 3-biaryl-8-oxa-bicyclo[3.2.1]octane derivatives has demonstrated how different substituent patterns can be achieved and how they affect the diastereoselectivity of reactions. nih.govresearchgate.net
The electronic nature of substituents also plays a role. Electron-withdrawing or electron-donating groups can alter the reactivity of the bicyclic system in various chemical transformations.
Computational and Theoretical Studies of 8 Oxabicyclo 3.2.1 Octane Derivatives
Quantum Mechanical Calculations for Structure and Reactivity Prediction
Quantum mechanical (QM) calculations are fundamental in predicting the geometric and electronic properties of 8-oxabicyclo[3.2.1]octane derivatives with high accuracy. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, have been successfully employed to determine the structural parameters of the parent 8-oxabicyclo[3.2.1]octane.
Early studies utilized ab initio calculations at the STO-3G and 3-21G levels of theory to compute the molecule's structure. researchgate.net These calculations provided crucial data on bond lengths and angles, which were in good agreement with experimental values derived from microwave spectroscopy. researchgate.net The calculated structural parameters were then used to assign the microwave spectrum of the compound, leading to a refined understanding of its gas-phase geometry. researchgate.net
The vibrational spectra of 8-oxabicyclo[3.2.1]octane and its derivatives have also been investigated using QM methods. researchgate.net Scaled 3-21G ab initio harmonic force fields have been instrumental in assigning the infrared and Raman spectra of these compounds. researchgate.net For the parent molecule, theoretical calculations helped to assign the fundamental vibrations, such as the twisting and bending modes of the cycloheptane (B1346806) ring, which were observed in the far-infrared spectrum. researchgate.net
The reactivity of 8-oxabicyclo[3.2.1]octane derivatives can also be predicted using QM. For example, calculations of molecular orbital energies and atomic charge properties can provide insights into the nucleophilic and electrophilic sites of the molecule, guiding the design of synthetic routes. researchgate.net
Table 1: Selected Calculated Structural Parameters of 8-Oxabicyclo[3.2.1]octane
| Parameter | STO-3G | 3-21G |
| Bond Lengths (Å) | ||
| O8-C1 | 1.443 | 1.448 |
| O8-C5 | 1.443 | 1.448 |
| C1-C2 | 1.541 | 1.545 |
| C2-C3 | 1.551 | 1.556 |
| Bond Angles (º) | ||
| C1-O8-C5 | 95.8 | 98.4 |
| O8-C1-C2 | 102.5 | 102.1 |
| C1-C2-C3 | 110.2 | 110.1 |
Data sourced from ab initio calculations. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
The flexible seven-membered ring within the 8-oxabicyclo[3.2.1]octane system can adopt multiple conformations, which can significantly influence the molecule's biological activity and reactivity. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of these molecules over time.
MD simulations have been used to analyze the conformational preferences of various tri- and tetrahydroxyazepanes derived from the 8-oxabicyclo[3.2.1]octane framework. researchgate.net These studies, often assisted by NMR spectroscopy and other computational methods like molecular mechanics and Monte Carlo calculations, have revealed the marked flexibility of these systems. researchgate.net By simulating the dynamic behavior of the molecule, researchers can identify low-energy conformations and understand the energetic barriers between them.
In the context of drug design, MD simulations have been employed to study the binding of 8-oxabicyclo[3.2.1]octane derivatives to biological targets. For instance, MD simulations of HDAC2 (histone deacetylase 2) in complex with an inhibitor containing the 8-oxabicyclo[3.2.1]octane-3-carboxamide scaffold have provided insights into the dynamic behavior of the ligand-protein complex. plos.org Such simulations, performed using software packages like GROMACS, help to understand the key interactions that stabilize the bound state and can guide the optimization of inhibitor potency. plos.org
Theoretical Insights into Reaction Mechanisms and Selectivity
Computational studies have been crucial in elucidating the mechanisms of reactions that form or involve the 8-oxabicyclo[3.2.1]octane core, particularly cycloaddition reactions. These theoretical insights help to explain the observed stereoselectivity and regioselectivity of these complex transformations.
The [5+2] cycloaddition of pyrylium (B1242799) ylide intermediates with alkenes is a concise method for constructing the 8-oxabicyclo[3.2.1]octane framework. nih.gov Computational evidence has been used to analyze the effect of substrate substitution patterns on the enantioselectivity of these reactions. nih.gov Plausible mechanisms for related annulations to form 8-oxabicyclo[3.2.1]octane derivatives, such as a cascade stepwise [5+2] cycloaddition and intramolecular Michael cyclization, have also been proposed based on theoretical considerations. acs.orgbohrium.com
Theoretical DFT (Density Functional Theory) calculations have been carried out to understand the origins of stereoselectivity in domino reactions that produce highly functionalized bicyclo[3.2.1]octane derivatives. acs.org By modeling the transition states of the key bond-forming steps, researchers can identify the factors that favor the formation of one stereoisomer over others. acs.org These studies can lead to the proposal of novel catalytic activation models. acs.org
Ligand-Catalyst Interactions in Asymmetric Syntheses
The asymmetric synthesis of chiral 8-oxabicyclo[3.2.1]octane derivatives is of great importance for medicinal chemistry and natural product synthesis. nih.govehu.es Computational studies play a vital role in understanding and optimizing the ligand-catalyst interactions that govern the enantioselectivity of these reactions.
In the enantioselective [5+2] cycloadditions of pyrylium ion intermediates, a dual catalyst system composed of an achiral thiourea (B124793) and a chiral primary aminothiourea has been shown to be effective. nih.gov Computational evidence suggests that hydrogen-bonding interactions between the catalyst system and the reaction intermediates are crucial for achieving high enantioselectivity. nih.gov Similarly, in the asymmetric [3+2] cycloaddition of platinum-containing carbonyl ylides, the choice of a chiral bidentate ligand is critical. scite.aiacs.orgresearchgate.net Computational modeling can help to rationalize why certain ligands are more effective than others by examining the structure and stability of the catalyst-substrate complexes.
The development of chiral dirhodium(II) carboxylate catalysts for the asymmetric 1,3-dipolar cycloaddition of carbonyl ylides has also benefited from theoretical studies. acs.org Quantum mechanical calculations have been used to investigate these catalyst systems, providing insights that can guide the design of new and more effective chiral catalysts. acs.org
The 8 Oxabicyclo 3.2.1 Octane Scaffold in Natural Product Chemistry
Identification and Isolation of Natural Products Containing the 8-Oxabicyclo[3.2.1]octane Core
The 8-oxabicyclo[3.2.1]octane core is a recurring theme in a variety of natural products isolated from diverse sources, including plants, fungi, and marine organisms. The discovery and characterization of these compounds have often unveiled novel biological activities, making them important leads in drug discovery.
Examples: Englerin A, Platensimycin (B21506), Cortistatins, Cyclocitrinol, Cerorubenic Acid-III
A selection of notable natural products featuring the 8-oxabicyclo[3.2.1]octane scaffold is presented below, highlighting their origins and the significance of their discovery.
| Natural Product | Source Organism | Significance |
| Englerin A | Phyllanthus engleri (a plant native to East Africa) | Potent and selective cytotoxicity against renal cancer cell lines. researchgate.net |
| Platensimycin | Streptomyces platensis (a soil bacterium) | Novel antibiotic that inhibits bacterial fatty acid synthesis. dicp.ac.cn |
| Cortistatins | Corticium simplex (a marine sponge) | Potent anti-angiogenic activity, with Cortistatin A being a notable example. thieme-connect.com |
| Cyclocitrinol | A fungal metabolite | An unusual C25 steroid with a complex polycyclic structure. |
| Cerorubenic Acid-III | Ceroplastes rubens (a scale insect) | A sesterterpenoid with a highly strained and complex tetracyclic skeleton. dicp.ac.cn |
Englerin A , a guaiane (B1240927) sesquiterpenoid, was isolated from the bark of Phyllanthus engleri. Its discovery was significant due to its remarkable and selective inhibitory activity against several human renal cancer cell lines. researchgate.net
Platensimycin , produced by the soil bacterium Streptomyces platensis, emerged as a groundbreaking antibiotic. dicp.ac.cn Its unique mode of action involves the inhibition of FabF/B, key enzymes in bacterial fatty acid biosynthesis, a pathway not targeted by previously existing antibiotics. dicp.ac.cn
The Cortistatins are a family of marine-derived steroidal alkaloids isolated from the sponge Corticium simplex. thieme-connect.com These compounds, particularly Cortistatin A, have garnered considerable interest for their potent and selective anti-angiogenic properties. thieme-connect.com Their structure features a rearranged steroidal core incorporating the 8-oxabicyclo[3.2.1]octane B-ring.
Cyclocitrinol is a complex C25 steroid first identified as a fungal metabolite. Its intricate structure, which includes the 8-oxabicyclo[3.2.1]octane motif within a larger polycyclic system, has made it a challenging target for total synthesis.
Cerorubenic Acid-III was first isolated in 1983 by Naya and coworkers from the secretions of the scale insect Ceroplastes rubens. dicp.ac.cnnih.gov This sesterterpenoid possesses a formidable tetracyclic structure that includes the 8-oxabicyclo[3.2.1]octane core, a vinylcyclopropane, and a strained bridgehead double bond, presenting a significant synthetic challenge. dicp.ac.cnnih.gov
Strategies for the Total Synthesis of Natural Products Incorporating the 8-Oxabicyclo[3.2.1]octane Unit
The total synthesis of natural products containing the 8-oxabicyclo[3.2.1]octane scaffold has been a fertile ground for the development of novel synthetic strategies. The rigid and complex three-dimensional nature of this core necessitates creative and efficient methods for its construction. Key strategies often revolve around cycloaddition reactions and tandem bond-forming cascades.
Cycloaddition reactions are among the most powerful tools for assembling the 8-oxabicyclo[3.2.1]octane framework. These include:
[5+2] Cycloadditions: This has been a particularly fruitful approach, often involving oxidopyrylium ylides as the five-atom component. This method allows for the rapid construction of the bicyclic system with a high degree of stereocontrol. nih.gov The synthesis of Cerorubenic Acid-III, for instance, has been accomplished using a type II intramolecular [5+2] cycloaddition to form the challenging bicyclo[4.4.1] ring system which contains the 8-oxabicyclo[3.2.1]octane motif. rsc.org
[4+3] Cycloadditions: These reactions have also been employed, typically reacting a diene with an allyl cation equivalent.
[3+2] Cycloadditions: This strategy has been utilized in the synthesis of Englerin A, where a platinum-containing carbonyl ylide undergoes cycloaddition with a vinyl ether.
Tandem reactions and cascade sequences offer an elegant and atom-economical approach to the 8-oxabicyclo[3.2.1]octane core. These multi-step processes, occurring in a single pot, can rapidly build molecular complexity from simpler starting materials. For example, a tandem C–H oxidation/oxa- nih.govnih.gov Cope rearrangement/aldol (B89426) reaction has been developed for the efficient construction of 8-oxabicyclo[3.2.1]octanes. In the synthesis of the Cortistatins, a key step involves a chemoselective cyclization to install the characteristic oxabicycle.
The following table summarizes some of the key synthetic strategies employed for the featured natural products:
| Natural Product | Key Synthetic Strategy for 8-Oxabicyclo[3.2.1]octane Core |
| Englerin A | [3+2] cycloaddition of a platinum-containing carbonyl ylide. |
| Platensimycin | Friedel-Crafts cyclization has been explored for the construction of the oxabicyclo[3.2.1]octane framework. |
| Cortistatins | Chemoselective cyclization to install the oxabicycle within the steroidal framework. thieme-connect.com |
| Cyclocitrinol | Type II intramolecular [5+2] cycloaddition. |
| Cerorubenic Acid-III | Type II intramolecular [5+2] cycloaddition to construct the bicyclo[4.4.1] ring system. rsc.org |
Biomimetic Syntheses and Biosynthetic Pathways to 8-Oxabicyclo[3.2.1]octane Motifs
The biosynthesis of natural products containing the 8-oxabicyclo[3.2.1]octane scaffold often involves fascinating enzymatic transformations that inspire laboratory syntheses. Understanding these biosynthetic pathways can provide valuable insights for developing efficient and stereoselective synthetic routes.
Biomimetic synthesis attempts to mimic the proposed biosynthetic steps in the laboratory. For example, a putative biomimetic route to the 8-oxabicyclo[3.2.1]octane motif has been demonstrated from the humulene (B1216466) sesquiterpenoid zerumbone (B192701) through photoirradiation in the presence of a Lewis acid. This process is thought to emulate a biosynthetic pathway involving the cyclization of a tertiary carbocation intermediate.
The biosynthesis of Platensimycin is believed to proceed through the non-mevalonate terpenoid pathway. The tetracyclic enone core is thought to be derived from the cyclization of a diterpenoid precursor, likely related to ent-kaurene. dicp.ac.cn Oxidative cleavage of this intermediate would lead to the C-17 tetracyclic enone acid unit. dicp.ac.cn This understanding has inspired biomimetic formal syntheses of platensimycin starting from naturally abundant ent-kaurenoic acids.
For the Cortistatins , it has been speculated that their biosynthesis may involve laboratory-like transformations that link various intermediates within the cortistatin family. rsc.org The biosynthesis is thought to originate from a rearranged steroidal precursor, where the B-ring is expanded to form the 8-oxabicyclo[3.2.1]octane system.
The biosynthesis of Cyclocitrinol has been proposed to originate from ergosterol. An enzymatic activation of the C19-methyl group could trigger an attack by the C5-C6 olefin, leading to a cyclopropyl (B3062369) ketone intermediate. Subsequent fragmentation of the cyclopropane (B1198618) ring is thought to afford the core bicyclo[4.4.1]undecane skeleton of cyclocitrinol. This proposed pathway has inspired a biomimetic cascade rearrangement in the laboratory synthesis of cyclocitrinol.
Structural Features of the 8-Oxabicyclo[3.2.1]octane Scaffold that Confer Chemical Stability and Versatility
The 8-oxabicyclo[3.2.1]octane scaffold possesses a unique combination of structural features that contribute to its chemical stability and make it a versatile building block in organic synthesis.
Chemical Stability: The bicyclic nature of the scaffold imparts significant rigidity. This conformational constraint can protect certain functional groups from reacting by sterically hindering their approach. The ether linkage within the bridge is generally stable under many reaction conditions, allowing for chemical modifications at other parts of the molecule without cleaving the core structure.
Versatility in Synthesis: The rigid framework of the 8-oxabicyclo[3.2.1]octane system provides a high degree of stereochemical control in synthetic transformations. The predictable spatial arrangement of substituents allows for diastereoselective reactions on the scaffold. Furthermore, the inherent strain in the bicyclic system can be exploited to drive certain reactions, such as ring-opening metathesis or fragmentations, to produce other complex cyclic or acyclic structures. This makes the 8-oxabicyclo[3.2.1]octane not only a target in itself but also a valuable intermediate for the synthesis of other molecular architectures. nih.gov For instance, the products of [5+2] cycloadditions to form this scaffold can be further elaborated through various transformations, such as conjugate additions, epoxidations, and reductions, to generate a diverse array of chiral molecules. nih.gov
The combination of inherent stability and the potential for controlled, stereoselective transformations makes the 8-oxabicyclo[3.2.1]octane scaffold a privileged and enduring motif in the field of natural product chemistry.
Applications of 8 Oxabicyclo 3.2.1 Octane Derivatives As Synthetic Intermediates and Building Blocks
Utility in the Construction of Complex Polycyclic Structures
The rigid bicyclic structure of 8-oxabicyclo[3.2.1]octane derivatives serves as an excellent scaffold for the stereocontrolled synthesis of more complex polycyclic and cage-like molecules. This is often achieved through cycloaddition reactions where the bicyclic system acts as a reactive dienophile or through intramolecular bond formations.
One of the key features of this scaffold is its high reactivity in Diels-Alder reactions, which can be attributed to the strain and homoconjugation effects within the bicyclic system. nih.gov This allows for the construction of intricate bicyclo[5.4.0]undecane and bicyclo[5.3.0]decane systems with a high degree of stereocontrol. nih.gov The presence of an alkyl substituent like a pentyl group would be expected to influence the facial selectivity of such cycloadditions.
Furthermore, these derivatives are instrumental in the synthesis of various natural products. The 8-oxabicyclo[3.2.1]octane core is a recurring motif in a number of biologically active compounds. nih.govnih.govrsc.org Synthetic strategies towards these natural products often involve the initial construction of a substituted 8-oxabicyclo[3.2.1]octane intermediate, which is then elaborated to the final target. For instance, derivatives of this scaffold have been utilized in the synthesis of compounds related to tropane (B1204802) alkaloids, which exhibit significant neurological activity. nih.govehu.es
A notable example of the utility of this scaffold is in tandem reactions. For instance, a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived enynes provides efficient access to enantiomerically pure 8-oxabicyclo[3.2.1]octanes. nih.govrsc.org These products can then undergo further transformations, such as an interrupted Nazarov cyclization, to yield complex tricyclic systems like 11-oxatricyclo[5.3.1.0]undecanes. nih.gov
Table 1: Examples of Polycyclic Structures Derived from 8-Oxabicyclo[3.2.1]octane Derivatives
| Starting Material Type | Reaction Type | Resulting Polycyclic System | Reference |
| 8-Oxabicyclo[3.2.1]octadiene | Diels-Alder Reaction | Bicyclo[5.4.0]undecane | nih.gov |
| 8-Oxabicyclo[3.2.1]octadiene | Diels-Alder Reaction | Bicyclo[5.3.0]decane | nih.gov |
| Glycal-derived 1,6-enyne | Gold(I)-catalyzed tandem rearrangement | 8-Oxabicyclo[3.2.1]octane | nih.govrsc.org |
| 8-Oxabicyclo[3.2.1]octane derivative | Interrupted Nazarov cyclization | 11-Oxatricyclo[5.3.1.0]undecane | nih.gov |
| Zerumbone (B192701) (a humulene (B1216466) sesquiterpenoid) | Photoirradiation with Lewis acid | 8-Oxabicyclo[3.2.1]octane motif | nih.gov |
Ring-Opening Reactions and Transformations to Monocyclic or Linear Compounds
The strained nature of the 8-oxabicyclo[3.2.1]octane ring system makes it susceptible to a variety of ring-opening reactions. These transformations are synthetically valuable as they allow for the stereospecific conversion of the rigid bicyclic structure into highly functionalized chiral monocyclic or linear compounds. thieme.de The stereocenters established in the bicyclic precursor are retained in the product, providing excellent control over the final stereochemistry.
These ring-opening processes can be promoted by various reagents and conditions. For example, the oxygen bridge can be cleaved reductively. nih.gov This strategy has been employed to generate interesting 7-membered ring systems possessing an exocyclic enone, all while preserving the stereochemical integrity of the initial cycloadduct. nih.gov
The development of methods for the stereoselective synthesis of 8-oxabicyclo[3.2.1]octan-3-ones from simple building blocks like 3-alkoxycyclobutanones and allenylsilanes has further highlighted the utility of these compounds as intermediates. thieme.de The resulting bicyclic ketones are versatile precursors that can undergo various transformations, including ring-opening, to afford a range of stereochemically defined products. thieme.de
Table 2: Ring-Opening Reactions of 8-Oxabicyclo[3.2.1]octane Derivatives
| Reagent/Condition | Product Type | Key Feature | Reference |
| Reductive cleavage (e.g., with iodide) | 7-membered ring with exocyclic enone | Stereospecific transformation | nih.gov |
| Various (not specified) | Chiral monocyclic or linear compounds | Retention of stereochemistry | thieme.de |
Precursors for Advanced Organic Materials or Chemical Probes
The unique structural and electronic properties of 8-oxabicyclo[3.2.1]octane derivatives make them attractive starting materials for the development of advanced organic materials and chemical probes. Their rigid framework can be used to control the spatial arrangement of functional groups, which is crucial for designing materials with specific properties.
In the realm of medicinal chemistry, which often utilizes chemical probes to investigate biological systems, derivatives of this scaffold have shown significant promise. For instance, certain 8-oxabicyclo[3.2.1]octane derivatives have been investigated as modulators of monoamine transporters, which are important targets in the treatment of neurological disorders. The synthesis of biaryl-substituted 8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters has led to the discovery of potent inhibitors of the dopamine (B1211576) and serotonin (B10506) transporters. nih.gov These compounds serve as valuable probes for studying the function of these transporters.
Furthermore, the aldehyde-functionalized derivative, 8-oxabicyclo[3.2.1]octane-3-carbaldehyde, is noted for its potential in materials science, particularly in polymer cross-linking through aldehyde-amine condensations. While specific applications for a 1-pentyl substituted version are not detailed, the presence of the alkyl chain could be leveraged to tune the solubility and processing characteristics of such materials. The versatility of the 8-oxabicyclo[3.2.1]octane scaffold also extends to its use in creating building blocks for drug discovery and chemical biology. evitachem.com
Table 3: Applications of 8-Oxabicyclo[3.2.1]octane Derivatives as Precursors
| Application Area | Specific Role | Example Derivative Class | Reference |
| Medicinal Chemistry | Monoamine transporter modulators | 3-Biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters | nih.gov |
| Materials Science | Polymer cross-linking | 8-Oxabicyclo[3.2.1]octane-3-carbaldehyde | |
| Chemical Biology | Scaffolds for drug discovery | General 8-oxabicyclo[3.2.1]octane derivatives | evitachem.com |
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The demand for greener and more efficient chemical processes is steering the development of new synthetic routes to the 8-oxabicyclo[3.2.1]octane core. Research is moving away from stoichiometric reagents and harsh conditions towards catalytic, atom-economical reactions.
Several innovative and sustainable methods have emerged, showcasing the future direction of synthesis for this class of compounds. nii.ac.jpacs.org A tandem C–H oxidation/oxa- ehu.esehu.es Cope rearrangement/aldol (B89426) reaction has been developed for the efficient construction of 8-oxabicyclo[3.2.1]octanes. rsc.org Gold-catalyzed reactions, known for their mild conditions, have been successfully employed. One such method involves a tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived enynes, which proceeds with high efficiency and complete diastereoselectivity. nih.gov Another gold-catalyzed domino process uses cyclohexane-trans-1,4-diols with an alkyne side chain to assemble the bicyclic core, forming two C-H, two C-O, and one C-C bond in a single sequence. nih.gov
Furthermore, organocatalysis presents a metal-free, sustainable alternative. nii.ac.jp Highly enantioselective intermolecular [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with alkenes can be promoted by a dual catalyst system comprising an achiral thiourea (B124793) and a chiral primary aminothiourea. nih.gov Triethylamine has also been shown to effectively catalyze [5+2] cycloaddition reactions between oxidopyrylium ylides and alkenes, providing a mild and efficient entry to the 8-oxabicyclo[3.2.1]octane framework. nii.ac.jpacs.org These catalytic approaches represent a significant step towards the sustainable synthesis of complex molecules like 1-Pentyl-8-oxabicyclo[3.2.1]octane.
Table 1: Comparison of Modern Synthetic Methodologies for the 8-Oxabicyclo[3.2.1]octane Core
| Methodology | Key Features | Catalyst/Promoter | Sustainability Aspect |
|---|---|---|---|
| Tandem C–H Oxidation/Rearrangement/Aldol | Efficient construction, wide substrate scope. rsc.org | Tempo oxoammonium tetrafluoroborate (B81430)/ZnBr₂ | Tandem reaction improves atom and step economy. rsc.org |
| Gold-Catalyzed Tandem Rearrangement | High efficiency, complete diastereoselectivity. nih.gov | PPh₃AuCl/AgSbF₆ | High selectivity reduces waste from unwanted isomers. nih.gov |
| Gold-Catalyzed Cascade Reaction | Domino process, multiple bond formations. nih.gov | AuCl, Ph₃PAuNTf₂ | High complexity from simple precursors in one pot. nih.gov |
| Dual Organocatalytic [5+2] Cycloaddition | Highly enantioselective, metal-free. nih.gov | Chiral aminothiourea | Avoids heavy metal catalysts. nih.gov |
| Triethylamine-Catalyzed [5+2] Cycloaddition | Mild conditions, effective for inter- and intramolecular reactions. nii.ac.jp | Triethylamine | Uses a common, inexpensive organic base as a catalyst. nii.ac.jp |
| Platinum-Catalyzed [3+2] Cycloaddition | Asymmetric synthesis, good yields, high enantiomeric excess. elsevierpure.com | PtCl₂-Walphos/AgSbF₆ | Catalytic asymmetric method for chiral building blocks. elsevierpure.com |
Exploration of Underutilized Reaction Pathways
Beyond the synthesis of the bicyclic core itself, future research will likely focus on the novel transformations of the 8-oxabicyclo[3.2.1]octane skeleton to access new chemical diversity. The rigid, bridged structure of compounds like this compound can be strategically manipulated through underutilized reaction pathways.
Ring-opening reactions offer a powerful method to convert the stereochemically rich bicyclic system into chiral monocyclic or linear compounds. thieme.de For instance, the reductive cleavage of the ether bridge within the 8-oxabicyclo[3.2.1]octane framework has been shown to produce functionalized seven-membered carbocycles. nih.gov This strategy allows the inherent chirality of the starting material to be transferred to a new molecular scaffold.
Additionally, skeletal rearrangements represent a promising avenue for exploration. A novel rearrangement reaction was discovered during an attempt to synthesize a trimer, which unexpectedly yielded a compound with the oxabicyclo[3.2.1]octane skeleton, highlighting the potential for discovering new transformations. nih.gov The development of cascade reactions that proceed after the initial formation of the bicyclic core, such as the interrupted Nazarov cyclization following a tandem 1,3-acyloxy migration/Ferrier rearrangement, also provides a pathway to complex polycyclic systems. nih.gov Applying these less conventional reactions to derivatives like this compound could unlock access to novel molecular architectures with unique properties.
Advanced Computational Modeling for De Novo Design
The integration of computational chemistry is set to revolutionize the design of molecules based on the 8-oxabicyclo[3.2.1]octane scaffold. Advanced computational modeling and artificial intelligence (AI) are becoming indispensable tools for predicting molecular properties, understanding reaction mechanisms, and designing new compounds from the ground up (de novo design). researchgate.net
Computational methods are already being used to analyze the origins of enantioselectivity in the synthesis of 8-oxabicyclo[3.2.1]octane derivatives, providing insights that can guide the development of more effective catalysts. nih.govresearchgate.net Looking forward, de novo design algorithms can be used to explore the vast chemical space around the this compound core. By defining desired properties, such as binding affinity for a specific biological target or particular photophysical characteristics, these programs can generate novel molecular structures for synthesis. researchgate.net This approach accelerates the discovery process, making it more efficient and targeted than traditional trial-and-error methods. researchgate.net For example, a complex natural product has served as a template for the computational design of simpler, synthetically accessible mimetics that retain biological activity, a strategy directly applicable to the 8-oxabicyclo[3.2.1]octane framework. researchgate.net
Potential for Functional Material Applications and Chemical Tool Development
The unique three-dimensional structure of the 8-oxabicyclo[3.2.1]octane core makes it an attractive scaffold for applications beyond traditional medicinal chemistry, including functional materials and chemical tool development. The rigid bicyclic nature of this compound can be used to create precisely defined spatial arrangements of functional groups.
In drug discovery, this rigid framework is valuable for designing bioisosteres—substitutes for aromatic rings or other common motifs—that can improve pharmacokinetic properties or explore new binding interactions. chemrxiv.org Derivatives of the core scaffold have already been identified as psychoactive analogs of tropane (B1204802) alkaloids, demonstrating their potential as chemical tools for probing neurological pathways. nih.gov
In materials science, bicyclic ethers have been used as monomers in polymerization reactions. core.ac.uknasa.gov The polymerization of compounds like this compound, potentially through ring-opening mechanisms, could lead to novel polymers with unique thermal or mechanical properties. The pentyl group could influence the polymer's solubility and packing, offering a way to tune the material's characteristics. The development of such polymers could find applications in advanced coatings, specialty plastics, or biomedical devices.
Q & A
Q. What are the enantioselective synthesis methods for 1-Pentyl-8-oxabicyclo[3.2.1]octane derivatives?
The enantioselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives can be achieved via asymmetric [3+2]-cycloaddition. For example, acyclic γ,δ-ynones treated with 10 mol% PtCl₂-Walphos and AgSbF₆ generate platinum-containing carbonyl ylides, which react with vinyl ethers to yield enantiomerically enriched products (>90% ee). This method emphasizes catalytic efficiency and stereochemical control, critical for producing chiral intermediates in neuropharmacological studies .
Q. How is the molecular geometry of this compound characterized?
Microwave and far-infrared spectroscopy are key for structural elucidation. Computational models (e.g., STO-3G level ab initio calculations) predict bond angles and distances, which are validated experimentally. For instance, microwave spectra in the 18–40 GHz range provide precise rotational constants, confirming the bicyclic framework and oxygen bridge positioning .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of 8-oxabicyclo[3.2.1]octane derivatives?
The 8-oxabicyclo[3.2.1]octane scaffold contains multiple chiral centers, necessitating stereoselective synthesis to isolate bioactive enantiomers. For example, asymmetric catalysis (e.g., PtCl₂-Walphos) ensures high enantiomeric excess, as minor stereochemical deviations can drastically alter receptor binding affinity. This is critical in designing ligands for neurotransmitter transporters .
Q. What biological targets are associated with 8-oxabicyclo[3.2.1]octane derivatives, and how are these interactions quantified?
These derivatives show affinity for monoamine transporters (DAT, SERT) and enzymes like ELOVL6. Radioligand binding assays (e.g., using [³H]WIN 35,428 for DAT) and kinetic studies (e.g., Michaelis-Menten analysis for ELOVL6 inhibition) quantify potency. For example, 8-cyclopropylmethyl substitutions enhance SERT/DAT selectivity by 10-fold, highlighting structure-activity relationships (SAR) .
Q. How do experimental conditions affect the stability of this compound?
While stable under standard lab conditions, degradation occurs under prolonged UV exposure or acidic/basic environments. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC-MS monitor decomposition products like oxidized bicyclic fragments. Contradictory data on stability may arise from impurities in synthesis .
Q. What strategies resolve contradictions in pharmacological data for 8-oxabicyclo[3.2.1]octane derivatives?
Discrepancies in receptor affinity or metabolic stability often stem from stereochemical variability or assay conditions. Cross-validation using orthogonal methods (e.g., electrophysiology for transporter activity vs. radioligand binding) clarifies mechanisms. For example, rigid ethylidinyl analogs show stereoselective binding, which may explain divergent DAT/SERT ratios in literature .
Methodological Tables
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
